molecular formula C11H16ClN B1419601 1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride CAS No. 1212189-77-9

1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride

Cat. No. B1419601
M. Wt: 197.7 g/mol
InChI Key: UPYRHUJHDXQFAT-UHFFFAOYSA-N
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Description

“1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1212189-77-9 . It has a molecular weight of 197.71 .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-phenylcyclopropyl)ethanamine hydrochloride . The Inchi Code is 1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Branched Tryptamines

A study by Salikov et al. (2017) investigated the rearrangement of cyclopropylketone arylhydrazones to form tryptamine derivatives. This research is significant for the synthesis of enantiomerically pure tryptamine, with (R,R)-(2-phenylcyclopropyl)ethanone yielding (S)-α-phenyltryptamine derivative with high enantiomeric excess (Salikov et al., 2017).

Anti-Influenza Virus Activity

Research conducted by Oka et al. (2001) focused on the development of anti-influenza virus agents through the synthesis of novel tricyclic compounds with unique amine moieties. Their study found that a particular compound showed potent anti-influenza A virus activity and was well tolerated in mice, indicating its potential as a novel anti-influenza agent (Oka et al., 2001).

Stereochemistry in Cyclopropane Formation

Casey and Strotman (2004) explored the reaction of specific compounds with organometallic complexes, leading to the formation of cyclopropanes with defined stereochemistry. This research is crucial for understanding the mechanisms of cyclopropane formation in organic chemistry (Casey & Strotman, 2004).

Synthesis of Functionalized Macrocycle

Bernhardt et al. (2004) discussed the reaction between ethane-1,2-diamine and dichloropivalic acid, leading to tetra-amine derivatives. This study is relevant in the synthesis of macrocycles, contributing to the field of supramolecular chemistry (Bernhardt et al., 2004).

Synthesis of Tetracyclic Dihydroquinazolines

Marinho and Proença (2016) investigated the synthesis of tetracyclic dihydroquinazolines, which are important in various pharmaceutical applications. This research presents a new methodology for synthesizing these compounds (Marinho & Proença, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-phenylcyclopropyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYRHUJHDXQFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylcyclopropyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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